dilithium acetylide
Description
Contextual Significance in Modern Chemical Synthesis
Dilithium (B8592608) acetylide serves as a potent reagent and versatile intermediate in modern organic synthesis, primarily valued for its role in the formation of carbon-carbon bonds. As a strong nucleophile, it readily participates in reactions with a variety of electrophiles. fiveable.me This reactivity is fundamental to alkynylation reactions, where the acetylide unit is added to a molecule, a crucial step in constructing more complex molecular frameworks. wikipedia.org
Its applications include:
Alkynylation of Carbonyls: Acetylides add to aldehydes and ketones through nucleophilic addition, a reaction essential for creating propargyl alcohols, which are valuable synthetic intermediates. wikipedia.orgmasterorganicchemistry.com
Precursor to Monolithium Acetylide: Dilithium acetylide reacts with acetylene (B1199291) to produce monolithium acetylide (LiC≡CH), another key reagent in organic chemistry. researchgate.netthieme-connect.de This conversion is often performed to access a reagent that may offer improved yields in certain ethynylation reactions. wikipedia.org
Cross-Coupling Reactions: Lithium acetylides are employed in modern transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form new C-C bonds with high efficiency and functional group tolerance. rug.nl
Synthesis of Complex Molecules: The ability to introduce an alkyne group makes this compound and its derivatives instrumental in the synthesis of pharmaceuticals, agrochemicals, and other complex organic targets. fiveable.me
The compound's utility is also highlighted in specific industrial and analytical processes. For instance, it is a key intermediate in certain radiocarbon dating procedures, where a carbon-containing sample is reacted with lithium metal to produce Li₂C₂, which is then converted into species like acetylene or benzene for mass spectrometric analysis. wikipedia.org
| Reactants | Products | Reaction Type |
| Acetylene (C₂H₂) + 2 Butyllithium (B86547) (BuLi) | Li₂C₂ + 2 Butane (BuH) | Double Deprotonation |
| Molten Lithium (Li) + Graphite (B72142) (C) | Li₂C₂ | Direct Element Reaction |
| Carbon Dioxide (CO₂) + Molten Lithium (Li) | Li₂C₂ | Reduction-Carbidation |
| Acetylene (C₂H₂) + Lithium (Li) in Ammonia (B1221849) (NH₃) | Li₂C₂ | Metal-Ammonia Reduction |
Table 2: Selected Synthetic Preparations of this compound. wikipedia.org
Historical Development of Lithium Acetylide Chemistry
The history of this compound is intertwined with the broader development of organometallic chemistry. The first synthesis of this compound was achieved by the French chemist Henri Moissan in 1896, who produced it by reacting coal with lithium carbonate. wikipedia.org This discovery predates the systematic study of organolithium compounds.
The field of organolithium chemistry began to flourish a couple of decades later. In 1917, Wilhelm Schlenk reported the first successful synthesis of simple organolithium compounds like methyllithium (LiCH₃) and ethyllithium (LiC₂H₅), establishing foundational techniques for handling these air- and moisture-sensitive substances. nih.gov
Throughout the 20th century, methods for preparing and utilizing lithium acetylides became more refined. The use of strong bases like butyllithium for the deprotonation of acetylene became a common and efficient laboratory method for generating both monolithium and this compound. wikipedia.orgwikipedia.org Researchers also developed preparations using lithium metal dissolved in liquid ammonia, a method that allows for the formation of a transient adduct that decomposes to yield this compound. wikipedia.org The development of complexing agents, such as ethylenediamine (B42938), provided stabilized forms of lithium acetylide that were easier to handle and use in synthesis. orgsyn.orgacs.org These advancements transformed lithium acetylides from chemical curiosities into indispensable tools for synthetic chemists.
Properties
CAS No. |
1070-75-3 |
|---|---|
Molecular Formula |
C2Li2 |
Molecular Weight |
37.902 |
IUPAC Name |
ethyne;lithium |
InChI |
InChI=1S/C2.2Li/c1-2;; |
InChI Key |
ODAJBJZSXXWXLB-UHFFFAOYSA-N |
SMILES |
[Li].[Li].[C-]#[C+] |
Origin of Product |
United States |
Synthetic Methodologies for Dilithium Acetylide
Direct Deprotonation of Acetylene (B1199291)
The most common laboratory-scale synthesis of dilithium (B8592608) acetylide involves the double deprotonation of acetylene gas. This is typically achieved by reacting acetylene with a strong organolithium base, such as butyllithium (B86547), or with a solution of lithium metal in liquid ammonia (B1221849). wikipedia.org The fundamental reaction proceeds as follows:
C₂H₂ + 2 BuLi → Li₂C₂ + 2 C₄H₁₀
This method is favored for its convenience but requires careful control of reaction conditions to ensure high purity and yield. wikipedia.org
Solvent Effects on Product Formation and Purity
The choice of solvent plays a critical role in the direct deprotonation of acetylene, significantly influencing the solubility of intermediates and the final product, thereby affecting purity and ease of isolation.
In ethereal solvents like tetrahydrofuran (B95107) (THF), dilithium acetylide is notably insoluble. orgsyn.orgorgsyn.org This insolubility can be advantageous, as the product precipitates from the reaction mixture as a white solid, facilitating its separation. orgsyn.org However, this insolubility also renders the this compound generally unreactive towards subsequent reactions with electrophiles like ketones and aldehydes if it is not isolated and redissolved in a suitable medium. orgsyn.orgorgsyn.org
Liquid ammonia is another common solvent, particularly when using lithium metal as the deprotonating agent. In this medium, a transient adduct, Li₂C₂·C₂H₂·2NH₃, is formed, which decomposes to this compound upon warming to room temperature as ammonia is released. wikipedia.org Liquid ammonia and other amines, such as ethylenediamine (B42938), are also known to stabilize the monolithium acetylide intermediate, which can help control the reaction but may also lead to impurities if not driven to completion. orgsyn.orggoogle.com
The use of hydrocarbon solvents like hexane (B92381) is also reported, particularly for reactions involving n-butyllithium.
| Solvent | Key Characteristics | Impact on Synthesis | References |
|---|---|---|---|
| Tetrahydrofuran (THF) | Poor solubility of Li₂C₂ | Product precipitates as a white solid, facilitating isolation but limiting in-situ reactivity. | orgsyn.orgorgsyn.org |
| Liquid Ammonia | Forms a transient adduct (Li₂C₂·C₂H₂·2NH₃); stabilizes monolithium acetylide. | Product is formed upon decomposition of the adduct; can be used to control the reaction pathway. | wikipedia.orgorgsyn.orggoogle.com |
| Hexane | Commonly used with n-butyllithium. | Allows for precipitation and filtration of the product. | |
| Ethylenediamine | Stabilizes monolithium acetylide. | Primarily used to form the stable lithium acetylide-ethylenediamine complex. | orgsyn.orggoogle.com |
Stoichiometric Control and Reagent Addition Regimes (e.g., Butyllithium)
Precise stoichiometric control is paramount to selectively synthesize this compound over its monolithiated counterpart. The complete double deprotonation of acetylene requires two equivalents of the lithium base for every one equivalent of acetylene. thieme-connect.de
The regime of reagent addition is also a critical factor. To favor the formation of this compound, the reaction is typically set up to avoid a localized excess of acetylene. Conversely, when the synthesis of monolithium acetylide is the goal, a slow addition of butyllithium to an excess of a well-stirred acetylene solution at low temperatures (e.g., -78°C) is employed. orgsyn.orgorgsyn.org A rapid introduction of butyllithium or a localized excess of the base will promote the formation of the insoluble this compound. orgsyn.org Therefore, for the targeted synthesis of this compound, ensuring the presence of at least two equivalents of the lithium reagent relative to acetylene is the standard approach.
Disproportionation Phenomena and Formation of Impurities (e.g., Monolithium Acetylide)
The primary impurity or intermediate in the synthesis of this compound is monolithium acetylide (LiC₂H). The formation of monolithium acetylide is often the first step in the deprotonation sequence. This species can exist in equilibrium with this compound and acetylene through a process known as disproportionation. orgsyn.orggoogle.com
2 LiC₂H ⇌ Li₂C₂ + C₂H₂
This disproportionation is a significant consideration, especially in solvents like THF. google.comacs.org Solutions of monolithium acetylide are typically kept at very low temperatures (around -78°C) to prevent this from occurring. orgsyn.orgorgsyn.org Upon warming to 0°C, the equilibrium shifts, leading to the irreversible formation and precipitation of this compound. orgsyn.orgorgsyn.org The formation of even small amounts of this compound can catalyze and accelerate this disproportionation process. orgsyn.org Therefore, while disproportionation is a challenge for the synthesis of pure monolithium acetylide, it can be exploited to drive the reaction towards the desired dilithium product by adjusting the temperature. google.com
Alternative Synthetic Routes
Beyond the direct deprotonation of acetylene, several alternative routes exist for the synthesis of this compound, often yielding products with different physical properties, such as higher crystallinity.
High-Temperature Solid-State Reactions (e.g., Molten Lithium with Carbon Allotropes or Carbon Dioxide)
High-purity, crystalline samples of this compound can be prepared through high-temperature solid-state reactions. wikipedia.org These methods involve the direct reaction of elemental lithium with a carbon source at elevated temperatures.
One such method involves the reaction of molten lithium metal with graphite (B72142) at temperatures exceeding 1000°C. wikipedia.org Another established high-temperature route is the reaction of molten lithium with carbon dioxide (CO₂), which yields this compound and lithium oxide. wikipedia.org
10 Li + 2 CO₂ → Li₂C₂ + 4 Li₂O
Historically, one of the first syntheses of a lithium carbide involved reacting coal with lithium carbonate at high temperatures. wikipedia.org
| Reactants | Conditions | Products | Reference |
|---|---|---|---|
| Molten Lithium + Graphite | > 1000 °C | Li₂C₂ | wikipedia.org |
| Molten Lithium + Carbon Dioxide | High Temperature | Li₂C₂ + Li₂O | wikipedia.org |
| Lithium Carbonate + Coal (Carbon) | High Temperature | Li₂C₂ + CO | wikipedia.org |
Transformation from Related Lithium-Carbon Species (e.g., Lithium Acetylide Ethylenediamine Complex)
This compound can also be generated from more complex, stabilized lithium acetylide precursors. The lithium acetylide-ethylenediamine complex (LiC₂H·H₂NCH₂CH₂NH₂) is a commercially available, stable solid. google.comthieme-connect.de This complex is valued for its stability and ease of handling compared to monolithium acetylide itself. google.com While it is primarily used as a source for the monolithium acetylide anion, its decomposition can be a route to this compound. If the stabilizing ethylenediamine is removed, the resulting monolithium acetylide will disproportionate into this compound and acetylene, especially upon warming. chemicalbook.com
Similarly, the reaction of lithium metal with acetylene in liquid ammonia first produces lithium acetylide. chemicalbook.com If the ammonia solvent is removed from the solution of lithium acetylide, the compound disproportionates to form this compound and acetylene. chemicalbook.com
Reactivity Profiles and Mechanistic Pathways of Dilithium Acetylide
Carbon-Carbon Bond Formation Reactions
Carbon-carbon bond formation is a cornerstone of organic synthesis. While acetylides are potent nucleophiles for creating these bonds, the utility of dilithium (B8592608) acetylide is highly dependent on the nature of the electrophilic substrate.
Ethynylation of Carbonyl Substrates (Aldehydes and Ketones)
The ethynylation of aldehydes and ketones is a fundamental reaction that typically involves the nucleophilic addition of an acetylide anion to the carbonyl carbon, forming a propargyl alcohol upon workup. ucalgary.calibretexts.org However, dilithium acetylide exhibits markedly different behavior compared to its monolithium counterpart in these reactions.
Research and established synthetic procedures indicate that this compound is generally unreactive toward aldehydes and ketones. orgsyn.org Its insolubility in solvents like tetrahydrofuran (B95107) (THF) is a primary factor limiting its nucleophilicity. orgsyn.org In the preparation of monolithium acetylide, the formation of this compound as a white, insoluble precipitate is considered an undesirable side reaction, as its presence leads to substantially lower yields of the desired alcohol products. orgsyn.org This lack of reactivity is a key distinction, as monolithium acetylide readily adds to a wide variety of aldehydes and ketones in high yields. orgsyn.org
| Substrate | Reagent | Conditions | Product | Outcome |
| Aldehydes (General) | This compound | THF | Propargyl alcohol | Generally unreactive orgsyn.org |
| Ketones (General) | This compound | THF | Propargyl alcohol | Generally unreactive orgsyn.org |
Nucleophilic Addition to Electrophilic Centers
As a doubly charged nucleophile, this compound has the potential to react with various electrophilic centers. However, its practical application is often hampered by its low solubility and reactivity. orgsyn.org While acetylide anions derived from terminal alkynes are well-established nucleophiles for both substitution and addition reactions, the dianionic nature and physical properties of this compound make its reactions more complex. libretexts.org
In certain contexts, this compound can serve as a precursor to the more reactive monolithium acetylide. For instance, this compound reacts rapidly with acetylene (B1199291) in liquid ammonia (B1221849) to generate monolithium acetylide, which can then be used for subsequent ethynylation reactions. researchgate.net This transformation underscores the higher reactivity of the monoanionic species in typical nucleophilic addition scenarios. The general unreactivity of this compound toward many electrophiles in common solvents like THF remains a significant limitation. orgsyn.org
Catalytic Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and organolithium reagents, including lithium acetylides, have emerged as effective partners in these transformations. nih.gov
Palladium-Catalyzed Arylations and Alkynylations
Palladium-catalyzed cross-coupling of lithium acetylides with aryl halides presents a complementary method to the well-known Sonogashira reaction. rug.nl This methodology allows for the formation of aryl acetylenes, which are valuable intermediates in materials science and chemical biology. rug.nl The reactions can proceed under mild, ambient conditions with short reaction times and exhibit tolerance to a variety of functional groups that are typically sensitive to organolithium reagents. rug.nl
While the literature extensively covers the cross-coupling of monolithium acetylides with aryl and benzyl bromides, specific examples detailing the direct use of this compound as the nucleophilic partner are less common. nih.govrug.nl The general schemes typically involve a monolithiated acetylide as the active nucleophile.
Ring-Opening Reactions with Cyclic Ethers (e.g., Epoxides)
The ring-opening of strained cyclic ethers, particularly epoxides, by nucleophiles is a synthetically valuable transformation for creating functionalized molecules. nih.gov The high ring strain of the three-membered epoxide ring allows it to be opened by a variety of strong nucleophiles, including acetylide anions, typically via an Sₙ2 mechanism. libretexts.org
The reaction involves the backside attack of the nucleophile on one of the epoxide carbons, leading to the cleavage of a carbon-oxygen bond and the formation of an alkoxide. Subsequent protonation yields a β-hydroxy alkyne. A wide range of basic nucleophiles, including Grignard reagents and acetylide anions, can be employed for this purpose. libretexts.org While the general reactivity of acetylide anions in epoxide ring-opening is well-documented, specific and detailed studies focusing exclusively on this compound as the nucleophile are not as prevalent as those for their monoanionic counterparts. The reaction is expected to follow a standard Sₙ2 pathway, where the nucleophilic acetylide attacks the less sterically hindered carbon of the epoxide ring. libretexts.org
Fundamental Mechanistic Investigations
The reactivity of this compound in organic synthesis is profoundly influenced by its solution-state behavior, including its equilibrium with monolithium acetylide and its tendency to form various aggregates. These factors dictate the operative reaction mechanisms and stereochemical outcomes.
In solution, particularly in solvents like tetrahydrofuran (THF), monolithium acetylide (LiC≡CH) exists in equilibrium with this compound (Li₂C₂) and acetylene (C₂H₂). This disproportionation is a critical factor in synthetic applications.
2 LiC≡CH ⇌ Li₂C₂ + C₂H₂
The position of this equilibrium is sensitive to reaction conditions. The formation of the insoluble this compound precipitate can drive the reaction forward. For instance, warming a solution of monolithium acetylide in THF to 0°C can lead to the irreversible formation of the dilithium salt researchgate.net. The presence of excess butyllithium (B86547) also promotes the formation of this compound researchgate.net. Conversely, this compound reacts rapidly with acetylene, shifting the equilibrium back towards the monolithium species, a process that can be utilized for the in-situ preparation of monolithium acetylide for subsequent reactions. The rate of this reverse reaction has been shown to be dependent on the rate of acetylene addition. Some studies suggest the disproportionation is a reversible reaction in THF at 0°C, indicating a delicate thermodynamic balance that can be manipulated by temperature and reactant concentrations.
Like most organolithium reagents, lithium acetylides exist in solution not as monomers but as aggregates (e.g., dimers, tetramers) and can form mixed aggregates with other lithium salts such as alkoxides or amides. The specific nature of these aggregates is a key determinant of reactivity and selectivity.
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing ⁶Li, ¹³C, and ¹⁵N isotopes, has been instrumental in characterizing these solution structures. Studies have revealed that lithium acetylides can form a variety of homo- and mixed-aggregates. For example, depending on the stoichiometry, mixtures of a lithium acetylide (RCCLi) and a chiral lithium alkoxide (ROLi) can form asymmetric (RCCLi)₃(ROLi) mixed tetramers or C₂-symmetric (RCCLi)₂(R*OLi)₂ mixed tetramers.
These well-defined mixed aggregates are often the kinetically dominant species in a reaction. In the 1,2-addition of lithium phenylacetylide to lithiated quinazolinones, a mixture of a mixed dimer and a mixed tetramer was observed. However, kinetic studies using ¹⁹F NMR revealed that the reaction proceeds primarily through the mixed dimer. The rate law was found to be first-order in the mixed dimer, indicating its central role in the reaction mechanism. This demonstrates that merely identifying the most abundant species in solution is insufficient; a kinetic analysis is necessary to pinpoint the reactive intermediate.
Table 1: Observed Lithium Acetylide Aggregates in Solution
| Acetylide/Co-ligand | Stoichiometry | Aggregate Structure | Characterization Method |
| Lithium cyclopropylacetylide / Lithium ephedrate | 3:1 | (RLi)₃(ROLi) Mixed Tetramer | ⁶Li, ¹³C NMR Spectroscopy |
| Lithium cyclopropylacetylide / Lithium ephedrate | 1:3 | (RLi)(ROLi)₃ Mixed Tetramer | ⁶Li, ¹³C NMR Spectroscopy |
| Lithium phenylacetylide / Camphor-derived amino alkoxide | 3:1 | (RCCLi)₃(ROLi) Mixed Tetramer | ⁶Li, ¹³C, ¹⁵N NMR Spectroscopy |
| Lithium phenylacetylide / Camphor-derived amino alkoxide | 2:2 | (RCCLi)₂(ROLi)₂ Mixed Tetramer | ⁶Li, ¹³C, ¹⁵N NMR Spectroscopy |
| Lithium phenylacetylide / Lithium quinazolinide | 1:1 | Mixed Dimer | ⁶Li, ¹³C, ¹⁹F NMR Spectroscopy |
| Lithium phenylacetylide / Lithium quinazolinide | 1:3 or 3:1 | Mixed Tetramer | ⁶Li, ¹³C, ¹⁹F NMR Spectroscopy |
Lithium acetylides are powerful nucleophiles for the formation of carbon-carbon bonds, and their reactions have been successfully rendered asymmetric, yielding chiral products with high enantioselectivity. A prominent application is the addition of lithium acetylides to carbonyl compounds to produce chiral propargylic alcohols, which are valuable synthetic intermediates.
High levels of stereocontrol are typically achieved by using a chiral catalyst or mediator. Chiral lithium binaphtholates, for example, have proven effective as catalysts for the enantioselective alkynylation of ketones using lithium acetylide. In these reactions, slow addition of the carbonyl compound to the pre-formed lithium acetylide-catalyst mixture often improves the enantioselectivity, affording products with up to 96% enantiomeric excess (ee).
Mechanistic insight links this high stereoselectivity directly to the formation of specific mixed aggregates. In the addition of lithium cyclopropylacetylide to a trifluoromethyl ketone mediated by a chiral lithium alkoxide, the exceptional enantioselectivity is attributed to the reaction proceeding through a C₂-symmetric 2:2 mixed tetramer. This highly organized transition state effectively shields one face of the carbonyl group, directing the acetylide attack to the other face. The structure of the acetylide itself also plays a role; studies have shown that electron-rich acetylides tend to afford greater enantioselectivity than electron-poor ones. This catalytic approach has been extended to more complex transformations, such as enantioselective three-component coupling reactions exploiting an anionic reaction cascade.
Table 2: Examples of Asymmetric Additions of Lithium Acetylides
| Carbonyl Substrate | Acetylide | Chiral Catalyst/Mediator | Solvent | Enantiomeric Excess (ee) |
| Various Ketones | Lithium Acetylides | (R)-3,3′-Diphenyl-2,2′-binaphthol | THF | Up to 96% |
| Ketone Linchpin | Various Lithium Acetylides | (S)-Ph₂BINOL | THF | Good to Excellent |
| ArCOCF₃ | Lithium Cyclopropylacetylide | Pyrrolidine-derived amino alkoxide | THF | >98% (50:1 er) |
Structural Elucidation and Aggregation Phenomena
Solid-State Structural Characterization
The solid-state structure of dilithium (B8592608) acetylide has been primarily determined through X-ray diffraction techniques, revealing a polymeric, ionic lattice.
X-ray crystallography confirms that dilithium acetylide does not exist as discrete molecules but rather as an extended polymeric structure. researchgate.netresearchgate.net The crystal lattice is composed of lithium cations (Li⁺) and acetylide dianions (C₂²⁻). The structure is best described as a salt-like carbide. researchgate.net
The arrangement of these ions adopts a distorted anti-fluorite crystal structure. This is analogous to the structures of other alkali metal peroxides, such as rubidium peroxide (Rb₂O₂) and caesium peroxide (Cs₂O₂). researchgate.netresearchgate.net The carbon-carbon bond distance within the acetylide dianion is approximately 120 picometers, which is characteristic of a C≡C triple bond, confirming the identity of the dianion. researchgate.net At elevated temperatures, this compound undergoes a reversible phase transition to a cubic anti-fluorite structure. researchgate.net
The ground-state structure of this compound is orthorhombic. researchgate.netresearchgate.net Crystallographic studies, first reported by Juza, Wehle, and Schuster in 1967, established the unit cell parameters and atomic positions. wikipedia.orgmaterialsproject.org The compound crystallizes in the Immm space group. materialsproject.org
Key lattice interactions involve the coordination of lithium cations by multiple acetylide anions. Each lithium atom is coordinated to six carbon atoms originating from four distinct acetylide dianions. researchgate.net The coordination geometry is complex: two of the acetylide units coordinate to the lithium cation in a side-on fashion (η²-coordination), while the other two coordinate end-on. researchgate.net This coordination scheme results in a stable three-dimensional polymeric network.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Immm (No. 71) |
| a | 3.22 Å |
| b | 4.27 Å |
| c | 5.51 Å |
| α, β, γ | 90° |
| Formula Units (Z) | 2 |
Data sourced from the Materials Project, referencing Juza et al. (1967). materialsproject.org
Solution-State Aggregation Studies
The study of this compound in solution is fundamentally constrained by its chemical properties.
This compound is reported to be insoluble in common organic solvents, including tetrahydrofuran (B95107) (THF) and diethyl ether. researchgate.net This insolubility precludes the application of standard solution-state NMR spectroscopy for the characterization of its aggregation behavior. Consequently, there is a lack of reported ¹H, ⁶Li, or ¹³C NMR data for dissolved this compound, as the compound does not form a solution in which such measurements could be performed. Characterization of the compound requires solid-state analytical techniques, such as solid-state NMR or Raman spectroscopy.
The formation of mixed aggregates is a phenomenon observed in solution when two or more different organolithium species co-exist and interact. Due to the inherent insolubility of this compound in common ethereal or hydrocarbon solvents, it cannot form soluble mixed aggregates with other organolithium reagents like n-butyllithium or phenyllithium. Therefore, there is no spectroscopic evidence for such mixed aggregates in the scientific literature.
Computational and Theoretical Investigations of Dilithium Acetylide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that calculates the electronic structure of many-body systems, particularly atoms and molecules. It is instrumental in predicting the properties of compounds like dilithium (B8592608) acetylide.
DFT calculations are employed to map out potential energy surfaces for reactions involving dilithium acetylide. This includes identifying stable intermediates and characterizing the transition states that connect them. Such studies help in understanding reaction mechanisms and predicting reaction outcomes. For instance, DFT has been used to study the role of lithium ions in catalytic cycles, indicating that their participation can significantly lower reaction energy barriers, suggesting that lithium ions stabilize reactive intermediates rsc.org. While specific reaction intermediates and transition states for this compound itself are not detailed in the provided search results, the general application of DFT in understanding the influence of lithium in organometallic reactions is evident.
Studies utilizing DFT, specifically metadynamic simulations, have investigated the mobility of carbon atoms within structures like magnesium acetylide (MgC2) and this compound (Li2C2). These simulations have shown that carbon can diffuse as a C2 unit at elevated temperatures, such as 1000 °C, in Li2C2 researchgate.netresearchgate.net. This mobility is linked to the formation of acetylides and is considered significant for understanding catalytic processes involving C-C bond formation.
While direct studies on this compound aggregation are limited in the provided snippets, DFT has been used to study the aggregation of organolithium compounds in general, including dilithiated species. For example, DFT has been applied to optimize solvated structures of dilithiated sulfoximine (B86345) aggregates, providing insights into their conformational preferences researchgate.net. By analogy, DFT could be used to analyze the conformational behavior of aggregated forms of this compound, though specific findings for Li2C2 are not explicitly detailed.
Ab Initio Computational Studies
Ab initio methods, which derive their results from fundamental quantum mechanical principles without empirical parameters, offer a high level of accuracy in describing molecular properties.
Ab initio calculations, including coupled cluster methods and density functional theory, are used to determine the electronic structure and bonding characteristics of this compound. These studies investigate the nature of the Li-C bonds, characterizing them as ionic or covalent, and explore the electronic distribution within the molecule. For example, studies on related lithium-carbon compounds and lithium-containing molecules often involve optimizing geometries and analyzing electronic states to understand bonding utah.edunih.govresearchgate.net. This compound itself is described as a salt-like acetylide, consisting of Li+ cations and C22− anions, with a C-C distance of 120 pm indicative of a triple bond wikipedia.orgresearchgate.net. Ab initio studies on similar systems, like dilithium monofluoride, have successfully predicted equilibrium geometries and electronic states, validating the approach for such compounds researchgate.net.
Ab initio calculations are crucial for predicting vibrational frequencies, which can then be compared to experimental spectroscopic data (e.g., infrared or Raman spectroscopy) to confirm structural assignments and probe molecular dynamics. For instance, ab initio methods have been used to calculate vibrational frequencies for related compounds, aiding in the characterization of their structures and bonding researchgate.netresearchgate.netwisc.edu. While specific vibrational frequencies for this compound are not detailed in the provided snippets, the methodology is well-established for predicting these signatures for organometallic compounds.
Compound List
this compound (Li2C2)
Magnesium acetylide (MgC2)
Lithium nitride (Li3N)
Lithium carbide (Li2C2)
Advanced Applications and Emerging Research Fronts
Radiocarbon Dating Applications (Intermediate Formation)
Dilithium (B8592608) acetylide (Li₂C₂) serves as a critical intermediate compound in various preparation methodologies for radiocarbon dating, particularly for Accelerator Mass Spectrometry (AMS) analysis. wikipedia.orgnanochemazone.comchemeurope.com Its formation facilitates the conversion of diverse carbon-containing archaeological and geological samples into a standardized, measurable form, enabling the precise dating of even minute quantities of material. wikipedia.org
The process typically begins with the treatment of a carbonaceous sample, which can range from organic matter and charcoal to fossil fuels. wikipedia.orgchemeurope.com In one common approach, the sample is combusted to generate carbon dioxide (CO₂). This CO₂ is then reacted with lithium metal, or the carbon-containing sample is directly reacted with lithium metal, to produce dilithium acetylide. wikipedia.orgchemeurope.com This reaction effectively captures the carbon from the original sample in a stable, solid form.
Following its formation, this compound undergoes further chemical transformations to yield species suitable for high-precision mass spectrometry. A key step involves the hydrolysis of Li₂C₂ with water, which liberates acetylene (B1199291) gas (C₂H₂). wikipedia.orgchemeurope.com Acetylene is a volatile compound that can be directly analyzed by AMS. Alternatively, acetylene can be catalytically trimerized to form benzene, a liquid that offers advantages in handling and purification, further enhancing the accuracy of AMS measurements. wikipedia.orggla.ac.uk The development and optimization of these preparation routes, with this compound as a central intermediate, have been instrumental in advancing the sensitivity and applicability of radiocarbon dating techniques. wikipedia.org
Future Research Directions and Unresolved Challenges
Innovations in Environmentally Benign Synthetic Protocols
The traditional synthesis of dilithium (B8592608) acetylide (Li₂C₂) often involves pyrophoric reagents like n-butyllithium or the use of liquid ammonia (B1221849), posing significant safety and environmental concerns. wikipedia.orgchemicalbook.com A primary challenge is the development of greener, safer, and more sustainable synthetic routes.
Future research will likely focus on:
Mechanochemistry: Inspired by recent breakthroughs in the mechanochemical phosphorylation of acetylides using condensed phosphates, ball-milling techniques could offer a solvent-free alternative for the synthesis of dilithium acetylide. nih.gov This approach avoids the hazards of pyrophoric reagents and large volumes of organic solvents.
Alternative Lithium Sources: Investigating less hazardous lithium sources than organolithium reagents is crucial. This could involve direct reactions with lithium metal under safer conditions or exploring electrochemical methods for the deprotonation of acetylene (B1199291).
Sustainable Acetylene Sources: While this compound is typically prepared from acetylene gas, research into utilizing greener acetylene precursors, such as calcium carbide derived from biomass, could significantly reduce the carbon footprint of its synthesis. mdpi.com
Flow Chemistry: Continuous flow reactors could provide a safer means of handling hazardous reagents like butyllithium (B86547) on a large scale by minimizing the volume of reactive material at any given time. This approach also allows for precise control over reaction parameters, potentially improving yield and purity.
The development of such protocols aligns with the twelve principles of green chemistry, aiming for waste prevention, atom economy, and the use of safer chemicals and reaction conditions. mdpi.comsphinxsai.com
Deeper Understanding of Complex Reaction Mechanisms and Intermediates
Despite its simple formula, the reactions of this compound and its monolithiated counterpart, monolithium acetylide (LiC≡CH), are mechanistically complex. orgsyn.org The reactivity is highly dependent on factors like the solvent, temperature, and the presence of additives, which influence the aggregation state of the organolithium species. nih.gov
Key unresolved challenges include:
Aggregation States: Lithium acetylides are known to form various aggregates, such as dimers and tetramers, in solution. nih.gov A significant challenge is to fully characterize these aggregates and understand how their specific structures influence reactivity and selectivity. Spectroscopic techniques like NMR, combined with computational modeling, are vital for elucidating the nature of the active species in solution. nih.gov
Reaction Intermediates: The precise intermediates involved in many reactions of this compound remain elusive. For instance, in additions to carbonyls or cross-coupling reactions, the transition states and any transient adducts are often inferred rather than directly observed. nih.govlibretexts.org Advanced in-situ spectroscopic methods are needed to capture these fleeting species.
Disproportionation Control: Monolithium acetylide can disproportionate into this compound and acetylene, particularly upon warming. orgsyn.orgorgsyn.org This process can complicate reactions where the monoanion is the desired nucleophile. Future work should focus on developing methods to better control this equilibrium, perhaps through the use of specific coordinating ligands or solvent systems.
A more profound mechanistic understanding will enable chemists to better predict and control the outcomes of reactions, leading to higher yields and selectivities.
Design of Highly Selective and Efficient Catalytic Systems
While this compound is a powerful nucleophile, its high reactivity can lead to a lack of selectivity. The development of catalytic systems that can moderate its reactivity and direct it towards specific pathways is a major frontier.
Current and future research directions include:
Enantioselective Catalysis: A significant challenge is the development of catalysts for enantioselective additions of lithium acetylides to prochiral electrophiles, such as ketones and imines. acs.orgnih.govd-nb.info Recent successes with chiral macrocyclic lithium binaphtholates, which prevent catalyst aggregation and create a defined chiral pocket, provide a roadmap for designing new "small-molecule artificial enzymes". acs.orgnih.gov
Palladium-Catalyzed Cross-Coupling: Palladium catalysis has enabled the cross-coupling of lithium acetylides with aryl and benzyl halides, complementing the traditional Sonogashira reaction. researchgate.netrsc.org Future work will focus on expanding the substrate scope, particularly to less reactive electrophiles like aryl chlorides, and developing catalysts that are more robust and operate under milder conditions. researchgate.net
Copper-Catalyzed Reactions: Copper catalysts have shown great promise in the alkynylation of iminium and oxocarbenium ions. d-nb.infobeilstein-journals.org The design of new chiral ligands for copper is essential for improving the enantioselectivity and broadening the applicability of these reactions.
The table below summarizes recent findings in the catalytic applications of lithium acetylides, highlighting the catalyst, substrate, and key outcomes.
| Catalyst System | Substrate Type | Reaction Type | Key Findings & Efficiency |
| Macrocyclic Lithium Binaphtholates | Ketones | Enantioselective Addition | Prevents aggregation; affords monomeric, highly active catalyst; reaction times of 5–30 min. acs.orgnih.gov |
| Palladium / YPhos Ligands | Aryl Chlorides | Cross-Coupling | Efficient coupling with alkyllithium reagents at room temperature; minimizes side reactions. researchgate.net |
| Palladium Salts / Alkynyllithium | Aryl Chlorides | Cross-Coupling | Forms a dilithium tetraalkinyl palladate complex; catalyzes coupling with various terminal alkynes. researchgate.net |
| Cu(MeCN)₄PF₆ / BnBox | Cyclic Oxocarbenium Ions | Enantioselective Alkynylation | Moderate to high yields and enantioselectivities achieved with arylalkynes. d-nb.infobeilstein-journals.org |
| CuOAc / Ph-Pybox | Isoquinolinium Ions | Alkynylation | Addition to form tertiary stereocenters in high yields and enantioselectivities. beilstein-journals.org |
This table is interactive and can be sorted by column.
Rational Design of Novel this compound-Based Materials with Tailored Functionalities
This compound is a fundamental precursor for carbon-rich materials and organometallic polymers. Its simple, rigid C₂ structure makes it an attractive building block for creating materials with interesting electronic and optical properties.
Future research opportunities involve:
Organometallic Polymers: The polymeric, salt-like structure of solid this compound serves as a model for more complex materials. wikipedia.org Research into incorporating the acetylide dianion into longer polymer chains with various metal centers could lead to new conductive or semiconductive materials.
Carbon Allotropes and Nanostructures: The reaction of Li₂C₂ with other compounds can be a route to novel carbon structures. For example, its reaction with lithium nitride in liquid lithium produces the dilithium salt of cyanamide (Li₂NCN), demonstrating its utility in synthesizing unusual inorganic materials. rsc.org Exploring its reactions under high pressure or with different carbon sources could yield new carbon allotropes.
Functional Materials Synthesis: As a versatile C-C bond-forming reagent, this compound is crucial for synthesizing complex organic molecules that can serve as monomers for advanced materials, such as those used in optoelectronics. researchgate.net The rational design of these molecular precursors, enabled by efficient catalytic methods, will allow for the tailoring of material properties like bandgap, charge mobility, and luminescence.
The ultimate goal is to move from serendipitous discovery to the rational design of materials where the specific properties are encoded in the molecular structure of the this compound-derived precursors.
Q & A
Q. What are the optimal conditions for synthesizing dilithium acetylide, and how can its formation be confirmed experimentally?
this compound is synthesized via direct reaction of lithium metal with carbon at elevated temperatures (>550°C). To confirm successful synthesis, employ X-ray diffraction (XRD) to identify the crystalline structure and Raman spectroscopy to detect the characteristic C≡C stretching vibration (~1850 cm⁻¹). Ensure purity by coupling with elemental analysis (e.g., combustion analysis for carbon content). Experimental protocols should detail temperature control, inert atmosphere (argon), and stoichiometric ratios to avoid side reactions .
Q. How does lithium's anomalous behavior influence the stability of this compound compared to other alkali metal acetylides?
Lithium's small atomic radius and high ionization energy lead to stronger ionic bonding in Li₂C₂, enhancing thermal stability. Unlike heavier alkali metals (e.g., Na, K), lithium reacts directly with carbon without requiring acetylene gas. Stability tests should include thermogravimetric analysis (TGA) under controlled atmospheres to compare decomposition temperatures (Li₂C₂ decomposes >550°C, while Na₂C₂ decomposes at lower temperatures). Reference analogous systems to contextualize stability trends .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Q. How can computational models elucidate the electronic structure and bonding in this compound?
Density functional theory (DFT) simulations can map electron density distributions, revealing the covalent-ionic bonding duality in Li₂C₂. Compare charge transfer (Mulliken analysis) and band structures with other acetylides (e.g., Na₂C₂) to explain lithium's unique behavior. Validate models using experimental XRD and spectroscopic data. Advanced studies should address basis set selection (e.g., hybrid functionals) and periodic boundary conditions for accuracy .
Q. What methodologies resolve contradictions in reported thermodynamic data for this compound?
Discrepancies in enthalpy of formation (ΔHf) often arise from impurities or incomplete reactions. Address this by:
- High-purity synthesis : Use zone-refined lithium and ultra-dry carbon.
- Calorimetric validation : Perform bomb calorimetry under strict inert conditions.
- Cross-validation : Compare results across multiple techniques (e.g., TGA-DSC, combustion analysis). Publish raw datasets and error margins to facilitate meta-analyses .
Q. How do isotopic labeling studies (e.g., ⁶Li vs. ⁷Li) impact mechanistic insights into this compound reactions?
Isotopic substitution alters reaction kinetics and vibrational frequencies. For example, ⁶Li₂C₂ exhibits shifted Raman peaks due to reduced atomic mass. Use kinetic isotope effect (KIE) studies to probe rate-determining steps in acetylide formation. Pair with neutron diffraction for precise structural analysis of isotope-specific bonding .
Methodological Guidelines
Q. Designing reproducible experiments for this compound synthesis: What parameters require strict control?
- Atmosphere : Conduct reactions in argon/vacuum to prevent oxidation.
- Temperature gradients : Use programmable furnaces with PID controllers (±2°C).
- Stoichiometry : Precisely weigh reactants (e.g., 2:1 Li:C molar ratio). Document all parameters in supplementary materials, including raw instrument logs and calibration certificates .
Q. What statistical approaches are appropriate for analyzing this compound's reactivity data?
Use multivariate regression to correlate reaction conditions (temperature, pressure) with product yield. For comparative studies (e.g., Li₂C₂ vs. Na₂C₂), apply ANOVA with post-hoc Tukey tests. Report confidence intervals (95%) and effect sizes to highlight practical significance over mere statistical significance .
Data Presentation & Reproducibility
Q. How should researchers present contradictory data on this compound's thermal stability in publications?
- Transparency : Clearly state experimental conditions (e.g., heating rates, sample mass).
- Comparative tables : Tabulate decomposition temperatures from prior studies alongside method details.
- Error analysis : Include standard deviations and systematic error sources (e.g., thermocouple accuracy). Reference conflicting studies and propose hypotheses (e.g., impurity-driven instability) for further testing .
Q. What supplementary materials are essential for ensuring reproducibility in this compound research?
Provide:
- Raw spectral data (e.g., XRD .raw files, Raman spectra).
- Synthetic protocols : Step-by-step videos or annotated schematics.
- Computational input files : DFT parameters, basis sets.
Host datasets on FAIR-compliant repositories (e.g., Zenodo) with persistent identifiers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
